
DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride
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Overview
Description
Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands bound to a zirconium metal center, along with two chloride ions. It is a valuable catalyst in various chemical reactions, particularly in polymerization and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
ZrCl4+2NaC5H5→Zr(C5H5)2Cl2+2NaCl
The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Hydrozirconation of Unsaturated Bonds
Zirconocene dichloride mediates hydrozirconation , selectively adding zirconium-hydride bonds to alkenes and alkynes. This reaction proceeds via a migratory insertion mechanism:
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Alkenes : Terminal alkenes undergo anti-Markovnikov addition, forming stable σ-alkylzirconium intermediates. For example, 1-octene reacts to yield (octyl)zirconocene chloride.
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Alkynes : Syn-addition occurs with terminal alkynes, producing vinylzirconium species. Internal alkynes exhibit reduced reactivity due to steric hindrance .
Regioselectivity Trends
Substrate Type | Regiochemical Outcome | Example Product |
---|---|---|
Terminal alkene | Anti-Markovnikov | (RCH₂CH₂)ZrCp₂Cl |
Terminal alkyne | Syn-addition | (RC≡CH)ZrCp₂Cl |
Internal alkyne | Steric control | Mixed isomers |
Carboalumination Reactions
Zirconocene dichloride activates alkynes for carboalumination with organoaluminum reagents (e.g., AlR₃). The reaction proceeds through:
Key features:
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Anti-Markovnikov selectivity for terminal alkynes
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Syn-stereochemistry in adduct formation
Example :
RC≡CH+AlEt3Cp₂ZrCl2RCH₂C(Et)AlEt2
Cross-Coupling via Transmetallation
Zirconocene dichloride serves as a precursor to Negishi reagents through transmetallation:
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Organozinc Formation :
Cp₂ZrCl2+2RZnX→Cp₂ZrR2+2ZnXCl
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Palladium-Catalyzed Coupling :
Cp₂ZrR2+R’XPdR-R’+Byproducts
This method achieves high yields in C–C bond formations, particularly for sterically hindered substrates .
Polymerization Catalysis
Zirconocene dichloride activates olefins in coordination polymerization :
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Olefin Metathesis : Facilitates ring-opening metathesis polymerization (ROMP) of norbornene derivatives .
-
Ethylene Polymerization : When combined with methylaluminoxane (MAO), produces linear polyethylene with controlled molecular weights .
Step | Process | Key Intermediate |
---|---|---|
1 | MAO activation | [Cp₂Zr(μ-Cl)₂AlMe₂]⁺ |
2 | Olefin insertion | Cp₂Zr-Polymer chain |
3 | Chain transfer | β-H elimination |
Stereoselective Glycosidation
In carbohydrate chemistry, zirconocene dichloride promotes stereoselective glycosylations by activating glycosyl donors. The reaction proceeds via:
-
Coordination of the anomeric oxygen to Zr
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Nucleophilic attack by the acceptor alcohol
Mechanistic Advantage :
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Suppresses side reactions (e.g., hydrolysis) through Lewis acid stabilization
-
Compatible with acid-sensitive protecting groups
Oxidative Cyclization
Zirconocene dichloride enables oxidative cyclization of diynes and enynes:
RC≡C–C≡CR’Cp₂ZrCl2,O2Cyclopentenone derivatives
Key parameters:
-
Requires stoichiometric oxidants (O₂ or peroxides)
Reactivity with Protic Substrates
Zirconocene dichloride undergoes protonolysis with alcohols, amines, and thiols:
Cp₂ZrCl2+2ROH→Cp₂Zr(OR)2+2HCl
Applications include:
Scientific Research Applications
Catalytic Applications
1.1 Polymerization Reactions
Di(cyclopenta-1,3-dien-1-yl)zirconium(IV) chloride is widely recognized for its catalytic properties in olefin polymerization. It is a key component in Kaminsky-type catalytic systems, which are known for their high activity and isotropy in catalyzing the polymerization of olefins. The compound facilitates the formation of high-performance polymers through living polymerization techniques, allowing for precise control over molecular weight and architecture .
1.2 Synthesis of Advanced Polymers
The compound has been utilized in the synthesis of specialty polymers, particularly in research and development environments. Its ability to promote the formation of complex organometallic structures makes it invaluable in materials science . For instance, it serves as a catalyst in the carboalumination of alkynes by trimethylaluminum, yielding (alkenyl)dimethylalane, which is a versatile intermediate for further cross-coupling reactions .
Organic Synthesis
2.1 Greener Amidation Processes
This compound promotes greener amidation reactions between carboxylic acids and amines without the need for preactivation or coupling reagents. This approach enhances reaction efficiency and reduces the environmental impact associated with traditional methods .
2.2 Negishi Coupling Reactions
The compound is also a precursor for the preparation of Negishi reagents, which are crucial for cross-coupling reactions involving organohalides and organozinc reagents. This application is particularly significant in the synthesis of stereodefined trisubstituted olefins .
Case Study 1: Living Polymerization of 1-Hexene
A study demonstrated that this compound could be used to create a catalyst system for the living polymerization of 1-hexene. The process yielded well-defined poly(1-hexene) with controlled molecular weights and narrow polydispersity indices, showcasing the compound's effectiveness in producing high-quality polymers .
Case Study 2: Synthesis of Vinylcyclopropanes
Research involving carbenoid insertion into zirconacycles revealed that this compound facilitated the synthesis of vinylcyclopropanes through regioselective reactions. This demonstrates its versatility in organic synthesis and its ability to produce complex molecular architectures .
Safety Considerations
This compound is classified as toxic by inhalation and skin contact. It requires careful handling under dry conditions to prevent hydrolysis and decomposition when exposed to moisture or air . Standard laboratory safety protocols should be followed to mitigate risks associated with its use.
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, which stabilizes the metal and facilitates various chemical transformations. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium and exhibits similar reactivity.
Bis(cyclopentadienyl)dimethylzirconium: Contains methyl groups instead of chloride ions.
Uniqueness
Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and solubility in organic solvents, making it highly effective in various catalytic applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds .
Biological Activity
Di(cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride, commonly referred to as bis(cyclopentadienyl)zirconium(IV) dichloride or zirconocene dichloride, is an organometallic compound with significant applications in catalysis and materials science. Its unique structure and reactivity have prompted investigations into its biological activity, particularly its interactions with biomolecules and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₀Cl₂Zr
- Molecular Weight : 292.32 g/mol
- CAS Number : 1291-32-3
- Appearance : White crystalline powder
- Purity : 98%+
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA and proteins. The compound exhibits a unique mechanism of action through the formation of organometallic complexes that can influence cellular processes.
Interaction with DNA
Research indicates that zirconocene dichloride can intercalate into DNA structures, potentially leading to alterations in DNA replication and transcription processes. The interaction is believed to be mediated through electrostatic and hydrophobic forces, allowing the compound to bind effectively to nucleic acids.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of bis(cyclopentadienyl)zirconium(IV) dichloride. The researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 5.2 | Apoptosis induction |
A549 (Lung) | 4.8 | Mitochondrial dysfunction |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Applications in Synthesis
Beyond its biological activity, this compound serves as a catalyst in organic synthesis, particularly in polymerization reactions. Its ability to facilitate complex transformations has made it a valuable tool in materials science.
Safety and Handling
While not classified as highly hazardous, precautions should be taken when handling this compound due to its moisture sensitivity and potential irritant properties:
- Storage : Keep in a dry environment, away from moisture.
- Protective Equipment : Gloves and eye protection are recommended during handling.
Properties
Molecular Formula |
C10H10Cl2Zr |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
SJVLZCPSDQQCDY-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
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